molecular formula C13H18N2O2S B185613 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] CAS No. 178261-41-1

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

Cat. No.: B185613
CAS No.: 178261-41-1
M. Wt: 266.36 g/mol
InChI Key: NSECJXCOETXUHS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The compound 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] is primarily used as an intermediate of MK-677 . MK-677, also known as Ibutamoren, is a potent, long-acting, orally active, selective, and non-peptide agonist of the ghrelin receptor and a growth hormone secretagogue, mimicking the growth hormone (GH)-stimulating action of the endogenous hormone ghrelin .

Mode of Action

MK-677 increases the levels of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body without affecting cortisol levels . It does this by mimicking the hormone ghrelin, which in turn stimulates the ghrelin receptor, leading to increased GH and IGF-1 levels .

Biochemical Pathways

The activation of the ghrelin receptor by MK-677 leads to a number of downstream effects. These include increased muscle mass and recovery, fat loss, improved bone health, and the promotion of tendon growth and injury prevention .

Pharmacokinetics

MK-677 is known for its oral bioavailability and long half-life, which allows for once-daily dosing .

Result of Action

The activation of the ghrelin receptor by MK-677 leads to a number of beneficial effects. These include increased muscle mass and recovery, fat loss, improved bone health, and the promotion of tendon growth and injury prevention .

Action Environment

It should avoid contact with strong oxidizing agents . It is recommended to store the compound in dry, dark and low temperature conditions, and avoid contact with oxygen, high temperature, fire sources, etc .

Preparation Methods

The synthesis of 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] typically involves multiple steps. One common method includes the reaction of indoline derivatives with piperidine under specific conditions. The process often requires the use of methanesulfonic acid as a catalyst and methanol as a solvent . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.

Chemical Reactions Analysis

1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] can be compared with other spirocyclic compounds, such as:

The uniqueness of 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] lies in its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

1-methylsulfonylspiro[2H-indole-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-18(16,17)15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15/h2-5,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSECJXCOETXUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2(CCNCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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